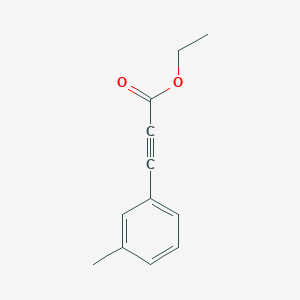

M-Tolyl-propynoic acid ethyl ester

カタログ番号:

B1504998

CAS番号:

58686-70-7

分子量:

188.22 g/mol

InChIキー:

DCDJJDUJXYBDAD-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Key characteristics inferred from analogs include:

- Molecular formula: Likely $ \text{C}{12}\text{H}{12}\text{O}2 $ (assuming propynoic backbone) or $ \text{C}{12}\text{H}{16}\text{O}2 $ (for propionic variants).

- Functional groups: Propargyl ester (alkyne group) or propionate ester (single bond), combined with a 3-methylphenyl substituent.

- Applications: Potential use in organic synthesis, pharmaceuticals, or agrochemicals due to reactive alkyne moieties or aromatic ester properties.

特性

CAS番号 |

58686-70-7 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC名 |

ethyl 3-(3-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H12O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3 |

InChIキー |

DCDJJDUJXYBDAD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C#CC1=CC=CC(=C1)C |

正規SMILES |

CCOC(=O)C#CC1=CC=CC(=C1)C |

製品の起源 |

United States |

類似化合物との比較

o-Tolyl-propynoic Acid Ethyl Ester (CAS 58686-71-8)

- Structure: Ortho-tolyl group attached to a propynoic acid ethyl ester.

- Molecular formula : $ \text{C}{12}\text{H}{12}\text{O}_2 $ (MW: 188.22 g/mol) .

- Key differences :

- Substituent position : The methyl group on the phenyl ring is in the ortho position, which may sterically hinder reactions compared to the meta isomer.

- Reactivity : The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in saturated propionic esters.

3-M-Tolyl-propionic Acid Ethyl Ester (CAS 7297-13-4)

Ethyl 3-Oxo-3-o-tolylpropanoate (CAS 51725-82-7)

- Structure : Propionic acid ethyl ester with a keto group and ortho-tolyl substituent.

- Molecular formula : $ \text{C}{12}\text{H}{14}\text{O}_3 $ (MW: 206.24 g/mol) .

- Key differences: Functional group: The ketone enhances electrophilicity, enabling nucleophilic additions, unlike non-keto analogs. Synthetic utility: Used in synthesizing heterocyclic compounds, such as dihydrofuropyridines under thermal conditions .

Ethyl m-Toluate (CAS 120-33-2)

- Structure : Ethyl ester of 3-methylbenzoic acid.

- Molecular formula : $ \text{C}{10}\text{H}{12}\text{O}_2 $ (MW: 164.2 g/mol, density: 1.03 g/mL) .

- Key differences: Backbone: Benzoate ester (shorter chain) vs. propionate/propynoate esters. Applications: Common in fragrances and flavorings due to aromatic volatility.

Data Table: Comparative Properties of Analogs

Notes and Limitations

- Comparisons rely on structural analogs.

- Discrepancies in nomenclature (e.g., propionic vs. propynoic) highlight the need for precise identification in chemical databases.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。